2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl-
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Overview
Description
2H-Pyran-2-acetamide, tetrahydro-6-(2-hydroxy-3-pentenyl)-N-(2-hydroxy-4-((3-(8-(6-hydroxy-3,5-dimethyl-4-heptenyl)-3-methyl-1,7-dioxaspiro(5.5)undec-2-yl)propyl)amino)-3-methyl-4-oxobutyl)-4-methyl- is a natural product found in Lissoclinum bistratum and Trididemnum cyclops with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have synthesized various derivatives and analogs of compounds related to the 2H-Pyran-2-acetamide family. For instance, Baylis et al. (1993) synthesized 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones, a compound structurally related to 2H-Pyran-2-acetamide, demonstrating the complex synthetic routes that can be used to create similar compounds (Baylis et al., 1993).
Application in Antibiotic Synthesis
- In the field of antibiotics, the structure and synthesis of related compounds have been crucial. For instance, Ferrari et al. (1990) worked on SB22484, an antibiotic complex where the structure of its constituents is closely related to 2H-Pyran-2-acetamide derivatives. This research highlights the potential of these compounds in developing new antibiotics (Ferrari et al., 1990).
Exploration of Antioxidative and Antihypertensive Properties
- Some derivatives of 2H-Pyran-2-acetamide have shown antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated novel O-heterocyclic analogs from seaweed, exhibiting significant antihypertensive activities, suggesting potential medical applications of these compounds (Maneesh & Chakraborty, 2018).
Antimicrobial and Cytotoxic Activities
- Compounds structurally similar to 2H-Pyran-2-acetamide have been found to possess antimicrobial and cytotoxic properties. Zhao et al. (2018) identified α-pyrone derivatives with significant antimicrobial activity, highlighting the potential of 2H-Pyran-2-acetamide derivatives in treating microbial infections (Zhao et al., 2018).
Pharmaceutical Applications
- The structural framework of 2H-Pyran-2-acetamide derivatives is being explored in various pharmaceutical applications. Ikemoto et al. (2005) synthesized a CCR5 antagonist with a structure related to 2H-Pyran-2-acetamide, demonstrating its utility in drug synthesis (Ikemoto et al., 2005).
Properties
CAS No. |
155660-91-6 |
---|---|
Molecular Formula |
C40H70N2O8 |
Molecular Weight |
707 g/mol |
IUPAC Name |
3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-11-32(44)23-34-21-27(3)22-35(48-34)24-38(46)42-25-36(45)30(6)39(47)41-19-10-13-37-28(4)16-18-40(50-37)17-9-12-33(49-40)15-14-26(2)20-29(5)31(7)43/h8,11,20,26-28,30-37,43-45H,9-10,12-19,21-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-20+ |
InChI Key |
RJOSUTGDUUPBKV-KNEXMGAHSA-N |
Isomeric SMILES |
C/C=C/C(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C)O |
SMILES |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
Canonical SMILES |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
Synonyms |
bistramide D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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